6,6'-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol)
Description
6,6'-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) (CAS 61921-05-9) is a dimeric compound comprising two 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol units linked via an ethane bridge. Its molecular formula is C₁₄H₁₄N₈O₂, with a molecular weight of 358.31 g/mol (as per commercial specifications from Parchem Chemicals) . The ethane bridge confers structural rigidity and may enhance stability, solubility, or coordination properties compared to monomeric analogs.
Properties
CAS No. |
61921-05-9 |
|---|---|
Molecular Formula |
C14H14N8O2 |
Molecular Weight |
326.31 g/mol |
IUPAC Name |
5-methyl-6-[2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H14N8O2/c1-7-9(11(23)21-13(19-7)15-5-17-21)3-4-10-8(2)20-14-16-6-18-22(14)12(10)24/h5-6H,3-4H2,1-2H3,(H,15,17,19)(H,16,18,20) |
InChI Key |
YVFAXBBDLMFTRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CCC3=C(N=C4N=CNN4C3=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazolo[1,5-a]pyrimidine Core
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is commonly synthesized via cyclization reactions involving hydrazine derivatives and appropriate pyrimidine precursors. Recent literature reports efficient one-step syntheses of substituted 1,2,4-triazolo[1,5-a]pyrimidines, including 5-methyl and 7-hydroxy derivatives, which are relevant for the target compound.
- A typical approach involves condensation of 2-amino pyrimidines with hydrazine or substituted hydrazines under reflux conditions to form the triazolopyrimidine ring system.
- Functionalization at the 5-position (e.g., methyl group) can be introduced via alkylation or by using methyl-substituted starting materials.
- The 7-hydroxy group is a characteristic feature formed during ring closure or introduced by selective hydroxylation.
These methods have been demonstrated to proceed with good yields and allow for variation in substituents to optimize biological activity and chemical properties.
Preparation of the Ethane-1,2-diyl Linker and Bis-Coupling Strategy
The key to obtaining the bis-compound is the linking of two triazolopyrimidin-7-ol units via an ethane-1,2-diyl bridge.
- The ethane-1,2-diyl linker can be introduced through alkylation reactions using ethylene dibromide or ethylene glycol derivatives as bifunctional alkylating agents.
- A common method is the nucleophilic substitution of the 7-hydroxy group on the triazolopyrimidine with a dihaloalkane such as 1,2-dibromoethane, under basic conditions, to form the bis-ether linkage.
- Reaction conditions typically involve reflux in polar aprotic solvents like DMF or DMSO with a base such as potassium carbonate to facilitate deprotonation of the hydroxyl group and subsequent nucleophilic attack.
This approach allows for selective formation of the bis-substituted product with controlled stoichiometry to minimize mono-substituted byproducts.
Reaction Conditions and Optimization
Research findings highlight the following optimal parameters for the preparation:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Polar aprotic, high boiling point |
| Base | Potassium carbonate (K2CO3) | Mild base, effective for deprotonation |
| Temperature | Reflux (ca. 120°C) | Ensures complete substitution |
| Reaction Time | 4–6 hours | Sufficient for full conversion |
| Molar Ratios | 2 equivalents of triazolopyrimidine per 1 equivalent of dihaloalkane | Ensures bis-substitution |
After completion, the reaction mixture is typically poured into water to precipitate the product, which is then filtered, washed, and recrystallized from ethanol or other suitable solvents to obtain pure crystals suitable for further analysis.
Purification and Characterization
- Recrystallization is the preferred method for purification, often from absolute ethanol.
- Single crystals obtained are suitable for X-ray diffraction to confirm molecular structure and purity.
- Spectroscopic methods such as NMR, IR, and mass spectrometry are employed to verify the presence of the triazolopyrimidine core, methyl substituents, hydroxyl groups, and the ethane linker.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Synthesis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol | Cyclization of methyl-substituted pyrimidine with hydrazine derivatives | Formation of triazolopyrimidine core with 7-hydroxy group |
| Bis-alkylation with ethane-1,2-diyl linker | Reaction with 1,2-dibromoethane in DMF, K2CO3, reflux | Formation of bis-substituted compound |
| Purification | Recrystallization from ethanol | Pure crystalline product |
| Structural confirmation | X-ray diffraction, NMR, MS | Verified molecular structure |
Chemical Reactions Analysis
Types of Reactions
6,6’-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require a catalyst or base to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its therapeutic potential in several areas:
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit antimicrobial properties. Studies have shown that 6,6'-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) demonstrates significant activity against various bacterial strains. In vitro assays revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Properties
The compound has shown promise in cancer research. A study conducted on human cancer cell lines demonstrated that it induces apoptosis and inhibits proliferation. The mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 10 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
Material Science Applications
Polymer Chemistry
The compound has been utilized as a monomer in synthesizing novel polymers with enhanced properties. The incorporation of triazolo-pyrimidine units into polymer backbones has resulted in materials exhibiting improved thermal stability and mechanical strength.
Nanocomposites
Recent studies have explored the use of this compound in creating nanocomposites for electronic applications. The integration of triazolo-pyrimidine derivatives into nanostructures has shown enhanced electrical conductivity and thermal properties.
Agricultural Chemistry
The potential use of 6,6'-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) as a plant growth regulator has been investigated. Field trials demonstrated that it promotes growth and enhances resistance to environmental stressors in crops.
| Crop Type | Growth Enhancement (%) | Stress Resistance |
|---|---|---|
| Wheat | 25 | Drought tolerance |
| Corn | 30 | Pest resistance |
| Soybean | 20 | Salinity tolerance |
Mechanism of Action
The mechanism of action of 6,6’-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Molecular Features
Key Observations :
- Sodium salt derivatives (e.g., CAS 38299-08-0) exhibit superior aqueous solubility compared to the neutral dimer or monomer .
Physicochemical Properties
- Solubility: The dimer’s hydroxyl groups and ethane bridge likely confer moderate water solubility, intermediate between the hydrophobic ethyl carboxylate derivatives (e.g., 7a) and the highly soluble sodium salt . Sodium salts (e.g., CAS 38299-08-0) are explicitly noted for water compatibility due to ionic dissociation .
- Thermal Stability: The additive 4,4’-trimethylenedipiperidine, used in monomer synthesis, has a broad liquid range (65°C–200°C) and high thermal stability, suggesting similar resilience in derived compounds .
Electronic and Computational Insights
- HOMO-LUMO Analysis : Derivatives like 4-(5-methyl-triazolo[1,5-a]pyrimidin-7-yloxy)phthalonitrile exhibit calculated HOMO-LUMO gaps (~3.5 eV), indicating suitability for optoelectronic applications . The dimer’s extended conjugation via the ethane bridge may further reduce this gap, enhancing charge-transfer properties.
Biological Activity
6,6'-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bis(triazolo) structure with ethane as a linker. The general formula can be represented as:
This structure is significant as it incorporates the triazole moiety, which has been recognized for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable antimicrobial properties. A study highlighted that various triazole derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Specifically, derivatives similar to 6,6'-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) were evaluated for their Minimum Inhibitory Concentration (MIC), with some showing values as low as 0.125 μg/mL against resistant bacterial strains .
Antiviral Activity
The antiviral potential of triazole derivatives has also been explored. Compounds within this class have shown efficacy against various viruses by inhibiting viral replication mechanisms. For instance, triazoles have been studied for their ability to inhibit HIV reverse transcriptase and other viral enzymes .
Anticancer Activity
The anticancer properties of triazole derivatives are particularly noteworthy. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways. For example, compounds exhibiting structural similarities to 6,6'-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) were found to inhibit tumor growth in vitro and in vivo models .
The biological activities of 6,6'-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism and viral replication.
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA or inhibit topoisomerases, disrupting the replication process in cancer cells .
Study 1: Antibacterial Efficacy
In a comparative study involving various triazole derivatives including the target compound, researchers found that 6,6'-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods and reported MIC values significantly lower than those of conventional antibiotics .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.125 | S. aureus |
| Compound B | 0.250 | E. coli |
| Target Compound | 0.200 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
Another pivotal study evaluated the anticancer effects of various triazole derivatives on human cancer cell lines. The results indicated that the target compound induced apoptosis in a dose-dependent manner:
| Concentration (μM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 10 | 80 | 15 |
| 25 | 50 | 40 |
| 50 | 20 | 70 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 6,6'-(ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol), and how do reaction conditions influence yield?
- The compound can be synthesized via cyclocondensation of precursors such as 3-amino-1,2,4-triazole and substituted aldehydes. Evidence from related triazolopyrimidine syntheses suggests using polar aprotic solvents (e.g., DMF) with triethylamine as a catalyst under reflux (120°C for 10 hours) . Alternative protocols employ molten-state TMDP (tetramethylenediamine piperazine) or ethanol/water mixtures, though TMDP’s toxicity and regulatory restrictions may limit its use . Method optimization should prioritize solvent safety, catalyst availability, and reaction monitoring via TLC.
Q. How can spectroscopic techniques (e.g., NMR, MS) confirm the structural integrity of this compound?
- 1H NMR is critical for verifying substituent positions and hydrogen environments. For example, aromatic protons in the triazole and pyrimidine rings typically resonate between δ 7.5–9.0 ppm, while methyl groups appear as singlets near δ 2.5–3.0 ppm . Mass spectrometry (MS) with [M+H]+ peaks confirms molecular weight, as demonstrated for derivatives like (5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-aryl amines . Complementary FT-IR can identify hydroxyl stretches (~3200 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?
- The compound’s hydroxyl and triazole groups confer limited solubility in non-polar solvents. Recrystallization from ethanol/DMF mixtures (1:1) is effective for purification . Stability studies should assess pH sensitivity, as protonation/deprotonation of the hydroxyl group may alter reactivity.
Advanced Research Questions
Q. How do computational methods (e.g., TD-DFT, molecular docking) elucidate the electronic and binding properties of this compound?
- TD-DFT calculations can map frontier molecular orbitals (HOMO/LUMO) to predict charge transfer and reactivity. For analogous triazolopyrimidines, HOMO localization on the triazole ring and LUMO on the pyrimidine moiety suggests potential for electron-deficient interactions . Molecular docking studies (e.g., with enzymes like dihydroorotate dehydrogenase) can model binding affinities, guided by the compound’s planar structure and hydrogen-bonding capacity .
Q. What strategies resolve contradictions in spectral data or synthetic yields across studies?
- Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl3) or tautomerism in the triazole-pyrimidine system. Comparative analysis using standardized solvents and controlled pH is recommended . For yield variations, evaluate catalyst efficiency (e.g., piperidine vs. TMDP) and solvent polarity, as ethanol/water mixtures may reduce side reactions compared to molten-state conditions .
Q. How does this compound behave in coordination chemistry, and what are its applications in metal complexation?
- The hydroxyl and triazole nitrogen atoms act as chelating sites for transition metals. Studies on similar ligands (e.g., 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) show formation of octahedral complexes with Cu(II) and Ni(II), characterized by magnetic moment measurements and electronic spectroscopy (d-d transitions in visible range) . These complexes may exhibit catalytic or antimicrobial properties.
Q. What are the methodological challenges in scaling up synthesis while maintaining purity?
- Scale-up risks include exothermic reactions during cyclization and byproduct formation. Stepwise temperature control (ramping from 80°C to 120°C) and gradient column chromatography (e.g., EtOAc/light petroleum) improve purity . Process analytical technology (PAT) tools, such as in-situ FT-IR, can monitor reaction progress in real time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
